REACTION_CXSMILES
|
O[C:2]1[C:3]2[CH:10]=[C:9]([C:11]3[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=3)[O:8][C:4]=2[N:5]=[CH:6][N:7]=1.P(Cl)(Cl)([Cl:22])=O>>[Cl:22][C:2]1[C:3]2[CH:10]=[C:9]([C:11]3[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=3)[O:8][C:4]=2[N:5]=[CH:6][N:7]=1
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Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
OC=1C2=C(N=CN1)OC(=C2)C2=CC=C(C=C2)[N+](=O)[O-]
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
ice
|
Quantity
|
4 kg
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
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Details
|
Afterwards, the reaction mixture is left
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Type
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CUSTOM
|
Details
|
open for 3 days
|
Duration
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3 d
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Type
|
FILTRATION
|
Details
|
The suspension is filtered by suction
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Type
|
WASH
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Details
|
washed with a lot of H2O
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Type
|
CUSTOM
|
Details
|
is sublimated at ca. 200° C. and at ca. 0.1 mbar
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C2=C(N=CN1)OC(=C2)C2=CC=C(C=C2)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |